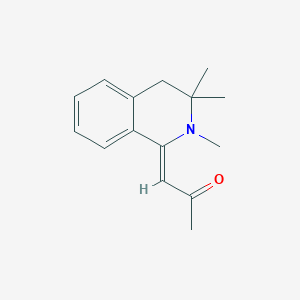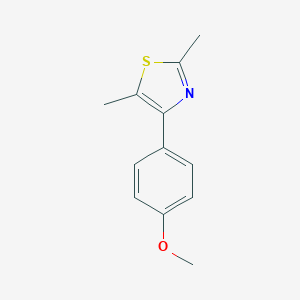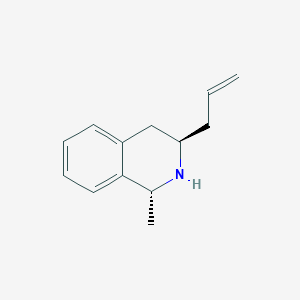![molecular formula C20H24N2O2S3 B427434 O-ethyl [2-[[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylmethanethioate CAS No. 329904-23-6](/img/structure/B427434.png)
O-ethyl [2-[[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylmethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-ethyl [2-[[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylmethanethioate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by its unique structure, which includes a cyclohexylphenyl group and an ethoxymethanethioyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-ethyl [2-[[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylmethanethioate typically involves multiple steps
Thiazole Ring Formation: The thiazole ring can be synthesized using a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of Cyclohexylphenyl Group: The cyclohexylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where cyclohexylbenzene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.
Attachment of Ethoxymethanethioyl Group: The ethoxymethanethioyl group can be attached using a nucleophilic substitution reaction, where an ethoxymethanethioyl chloride is reacted with the thiazole derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
O-ethyl [2-[[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylmethanethioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxymethanethioyl group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, alcohols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
O-ethyl [2-[[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylmethanethioate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structure and biological activity.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into the molecular mechanisms of various biological processes.
Industrial Applications: The compound can be used as a precursor in the synthesis of other complex organic molecules, making it valuable in the chemical industry.
Mechanism of Action
The mechanism of action of O-ethyl [2-[[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylmethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the attached functional groups allow the compound to bind to active sites of enzymes, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The compound may also interact with cellular membranes, altering their permeability and affecting cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-2-(1-piperidinyl)acetamide
- **N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
- **N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine
Uniqueness
O-ethyl [2-[[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylmethanethioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxymethanethioyl group, in particular, enhances its ability to interact with biological targets, making it a promising candidate for drug development and other applications.
Properties
CAS No. |
329904-23-6 |
|---|---|
Molecular Formula |
C20H24N2O2S3 |
Molecular Weight |
420.6g/mol |
IUPAC Name |
O-ethyl [2-[[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylmethanethioate |
InChI |
InChI=1S/C20H24N2O2S3/c1-2-24-20(25)27-13-18(23)22-19-21-17(12-26-19)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h8-12,14H,2-7,13H2,1H3,(H,21,22,23) |
InChI Key |
VWBXVVCEWXSIBS-UHFFFAOYSA-N |
SMILES |
CCOC(=S)SCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C3CCCCC3 |
Canonical SMILES |
CCOC(=S)SCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromophenyl)-2-[2-(4-methylphenyl)thiophen-3-yl]acetamide](/img/structure/B427353.png)
![4-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B427355.png)
![2-(12-cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)-N-(furan-2-ylmethylideneamino)acetamide](/img/structure/B427356.png)
![N-(furan-2-ylmethylideneamino)-2-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)acetamide](/img/structure/B427357.png)
![N-[1-(1-adamantyl)ethyl]-N-(2,4-dichlorobenzylidene)amine](/img/structure/B427362.png)

![N-[4-({[1,3-dioxo-2-(2-pyridinyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenyl]-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide](/img/structure/B427365.png)
![4-Acetyl-2-methyl-8b-hydroxy-3a,8b-dihydro-4h-thiazolo[5,4-b]indole](/img/structure/B427368.png)
![1,1,1-Trifluoroacetone [4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone](/img/structure/B427369.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-1,3-thiazol-2-amine](/img/structure/B427370.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine](/img/structure/B427373.png)


![1-phenylacetone [4-(1H-indol-3-yl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B427377.png)
